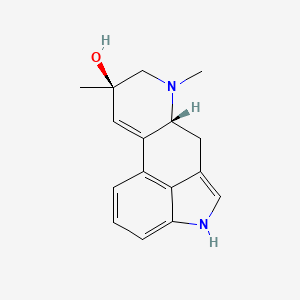

Isosetoclavine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

519-11-9 |

|---|---|

Formule moléculaire |

C16H18N2O |

Poids moléculaire |

254.33 g/mol |

Nom IUPAC |

(6aR,9R)-7,9-dimethyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol |

InChI |

InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16-/m1/s1 |

Clé InChI |

BGVUWLLRNRBDAY-GDBMZVCRSA-N |

SMILES isomérique |

C[C@@]1(CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |

SMILES canonique |

CC1(CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |

Origine du produit |

United States |

Occurrence and Biogeographical Distribution of Isosetoclavine Producing Organisms

Fungal Producers: Claviceps Species and Related Genera

The genus Claviceps is renowned for its production of a wide array of ergot alkaloids, including isosetoclavine. These fungi are typically plant pathogens, infecting the ovaries of grasses and sedges.

Claviceps purpurea

Claviceps purpurea, commonly known as the ergot fungus, is a well-documented producer of various ergot alkaloids. researchgate.net While it is famous for producing lysergic acid derivatives, research has also identified its capability to synthesize this compound. researchgate.net Genetic studies have been pivotal in confirming this. For instance, when the easA gene from C. purpurea, which encodes a key enzyme in the ergot alkaloid pathway, was introduced into a mutant strain of Aspergillus fumigatus that could not produce its native ergot alkaloids, the engineered fungus began to produce agroclavine (B1664434), setoclavine (B1252043), and its diastereoisomer, this compound. researchgate.net This demonstrates that C. purpurea possesses the necessary genetic machinery for this compound synthesis. researchgate.net The biosynthetic pathway diverges in different fungal lineages, and in C. purpurea, the enzymatic activity leads to the formation of clavine alkaloids like this compound. researchgate.net

C. purpurea has a broad host range, infecting numerous species of grasses and cereals, which contributes to its wide geographical distribution across temperate regions of the Northern Hemisphere.

Claviceps fusiformis

Claviceps fusiformis is another species within the Claviceps genus associated with ergot alkaloid production. However, the biosynthesis of certain alkaloids, including this compound, in this species is not as definitively established as in C. purpurea. apsnet.orgnih.gov this compound, along with setoclavine, is considered a "spur product" derived from the oxidation of agroclavine by fungal or plant peroxidases. apsnet.orgnih.gov While C. fusiformis is known to produce clavine alkaloids, and some strains accumulate elymoclavine, the specific enzymatic steps leading to this compound have not been fully elucidated. apsnet.orgnih.govpsu.edu Further research is needed to clarify the extent and mechanisms of this compound production in C. fusiformis. This species is predominantly found in tropical and subtropical regions, where it commonly infects pearl millet.

Other Relevant Claviceps Species and Isolates

Beyond the more commonly studied species, this compound production has been identified in other members of the Claviceps genus. Notably, saprophytic cultures of Claviceps paspali have been shown to produce this compound. clockss.org This species is known for producing a variety of clavine-type ergot alkaloids. psu.educlockss.org While C. africana and C. gigantea are also significant ergot alkaloid producers, their primary products are typically other compounds like festuclavine (B1196704) and dihydroergosine. apsnet.orgnih.gov The production of this compound has been reported from sclerotia of certain Claviceps isolates, indicating variability in alkaloid profiles even within the same species. oup.com

Aspergillus fumigatus as an this compound Producer

Aspergillus fumigatus, a ubiquitous saprophytic fungus and an opportunistic human pathogen, is also known to produce ergot alkaloids. researchgate.net However, its natural ergot alkaloid profile consists of compounds like festuclavine and fumigaclavines, which differ from the alkaloids typically produced by Claviceps species. researchgate.net Wild-type A. fumigatus does not naturally produce this compound.

Despite this, A. fumigatus has proven to be a valuable tool in studying the biosynthesis of ergot alkaloids. Through genetic engineering, researchers have successfully induced the production of this compound in this fungus. As mentioned previously, by knocking out a native gene (easA) and introducing the corresponding gene from Claviceps purpurea, scientists were able to redirect the biosynthetic pathway in A. fumigatus to produce agroclavine and its oxidation products, setoclavine and this compound. researchgate.net This highlights the shared early steps in the ergot alkaloid pathway between these distantly related fungi and the crucial role of specific enzymes in determining the final alkaloid products. researchgate.net

Endophytic Fungi and Plant-Fungus Symbioses

Endophytic fungi, which live within plant tissues without causing disease, are significant producers of bioactive compounds, including ergot alkaloids. apsnet.orgresearchgate.net These symbiotic relationships are often beneficial to the host plant, providing protection against herbivores and pathogens.

Epichloë Species Endophytes

Epichloë species are endophytic fungi that form symbiotic relationships with many cool-season grasses. apsnet.orgwikipedia.org These fungi are known to produce a range of ergot alkaloids, which play a role in defending the host plant. oup.comgrassland.org.nz The genus Epichloë now includes species that were formerly classified under the genus Neotyphodium. wikipedia.orgasm.org

Compound Names Mentioned

| Compound Name |

| Agroclavine |

| Dihydroergosine |

| Elymoclavine |

| Ergotamine |

| Festuclavine |

| Fumigaclavines |

| This compound |

| Lysergic acid |

| Setoclavine |

This compound Producing Organisms and Key Findings

| Organism | Key Findings |

| Claviceps purpurea | Possesses the genetic machinery for this compound synthesis. Genetically modified Aspergillus fumigatus with a C. purpurea gene produces this compound. |

| Claviceps fusiformis | This compound is considered a "spur product" from agroclavine, but direct biosynthetic pathways are not fully elucidated. |

| Claviceps paspali | Saprophytic cultures have been shown to produce this compound. |

| Aspergillus fumigatus | Does not naturally produce this compound but can be genetically engineered to do so, making it a useful model organism for studying ergot alkaloid biosynthesis. |

| Epichloë Species | As endophytic symbionts in grasses, they are associated with the presence of this compound, which contributes to the defensive chemistry of the host plant. |

Occurrence in Endophyte-Infected Grasses

This compound, a type of ergot alkaloid, is naturally produced by certain fungi, particularly those from the genus Claviceps, which can infect various grass species. ontosight.ai It is also produced by other fungal species, including some in the genus Aspergillus. wvu.edunih.gov These fungi, known as endophytes, live symbiotically within the grass. This relationship benefits the grass by offering protection against stresses like drought and pests. oregonstate.edu

The production of this compound is linked to the synthesis of other clavine alkaloids, such as agroclavine. apsnet.org Research has shown that specific genes, like the easA gene, play a crucial role in the biosynthetic pathway of these alkaloids. nih.gov Functional differences in these genes between fungal species, such as Aspergillus fumigatus and Claviceps purpurea, lead to the production of different types of ergot alkaloids. nih.gov For instance, while A. fumigatus typically produces festuclavine and fumigaclavines, the introduction of the C. purpurea easA gene can result in the production of agroclavine, setoclavine, and this compound. nih.gov

Endophyte-infected grasses are found worldwide, and the specific alkaloids they produce can vary based on the grass species and the fungal strain. For example, tall fescue (Festuca arundinacea or Lolium arundinaceum) infected with the endophyte Neotyphodium coenophialum (now known as Epichloë coenophiala) is known to produce a range of ergot alkaloids. oregonstate.edunih.govnih.gov Similarly, perennial ryegrass (Lolium perenne) infected with Neotyphodium lolii (Epichloë festucae var. lolii) also produces ergot alkaloids. oregonstate.edunih.gov While ergovaline (B115165) is often the primary ergot alkaloid of concern in these grasses due to its toxicity to livestock, other clavine alkaloids, including this compound, can also be present. nih.gov

The following table provides examples of grass species known to host endophytes that may produce clavine alkaloids, including the potential for this compound production.

| Grass Species | Endophyte Species | Potential for this compound Production |

| Tall Fescue (Festuca arundinacea / Lolium arundinaceum) | Epichloë coenophiala (Neotyphodium coenophialum) | Yes |

| Perennial Ryegrass (Lolium perenne) | Epichloë festucae var. lolii (Neotyphodium lolii) | Yes |

This table is generated based on the general understanding that these grass-endophyte associations produce a spectrum of ergot alkaloids, which can include this compound precursors and isomers.

Environmental and Ecological Factors Influencing Production

The production of this compound and other ergot alkaloids by endophytic fungi is influenced by a variety of environmental and ecological factors. These factors can affect the growth of the host grass, the fungus itself, and the biosynthetic pathways leading to alkaloid production. longdom.orgoregonstate.edu

Environmental Factors:

Temperature: Temperature affects most plant and fungal processes, including photosynthesis, respiration, and growth rates. oregonstate.edufctemis.org Optimal temperature ranges exist for the growth of both the host grass and the endophyte, which in turn can influence alkaloid production. longdom.org

Water Availability and Humidity: Water is essential for plant growth, constituting about 90% of a growing plant's weight. oregonstate.edu Drought stress can impact the symbiotic relationship between the grass and the endophyte, potentially altering alkaloid levels. slu.se Humidity can also play a role, as it affects the moisture content available to the plant and fungus. fctemis.orgmicrobenotes.com

Nutrient Availability: The availability of nutrients such as nitrogen, phosphorus, and carbon is crucial for both the plant and the fungus. longdom.orgfctemis.org Soil fertility and nutrient uptake can directly impact the metabolic processes of the endophyte, including the synthesis of alkaloids. fctemis.org

Light: Light intensity, quality, and duration affect the host plant's ability to perform photosynthesis, which provides the energy and carbon skeletons for many metabolic processes, including the production of secondary metabolites by the endophyte. oregonstate.edu

Ecological Factors:

Host-Endophyte Interaction: The specific combination of the host grass genotype and the fungal endophyte strain significantly influences the type and quantity of alkaloids produced. grassland.org.nz

Herbivory: The presence of herbivores can induce a defense response in the plant-endophyte system, potentially leading to increased production of protective alkaloids. slu.se

The following table summarizes key environmental and ecological factors and their potential influence on the production of ergot alkaloids like this compound.

| Factor | Influence on Alkaloid Production |

| Temperature | Affects fungal growth and enzymatic activity required for biosynthesis. longdom.orgoregonstate.edu |

| Water/Humidity | Drought stress or changes in humidity can alter the physiological state of the host and endophyte, impacting alkaloid levels. oregonstate.eduslu.semicrobenotes.com |

| Nutrient Availability | Availability of essential nutrients like nitrogen and phosphorus can be a limiting factor for alkaloid synthesis. longdom.orgfctemis.org |

| Light | Influences host photosynthesis, which provides precursors for alkaloid production. oregonstate.edu |

| Host Genotype | Different grass genotypes can support varying levels of endophyte growth and alkaloid production. grassland.org.nz |

| Endophyte Strain | Different fungal strains have varying genetic capacities for producing specific alkaloids. nih.gov |

| Herbivory | Can induce the production of defensive alkaloids. slu.se |

Biosynthesis of Isosetoclavine

Overview of the Ergot Alkaloid Biosynthetic Pathway

The biosynthesis of ergot alkaloids is a well-studied secondary metabolic pathway in fungi, particularly in genera such as Claviceps, Aspergillus, and Penicillium. researchgate.netrsc.org These alkaloids are defined as derivatives of the ergoline (B1233604) ring system, and their production begins from the amino acid L-tryptophan and the isoprenoid unit dimethylallyl pyrophosphate (DMAPP). rsc.orgrsc.org The pathway proceeds through a series of common early steps to create the initial tricyclic and then tetracyclic clavine structures. apsnet.orgresearchgate.net From these core structures, the pathway can diverge significantly among different fungal species, leading to a wide diversity of ergot alkaloids, including simple clavines, lysergic acid derivatives, and complex ergopeptides. apsnet.orgrsc.org The genes encoding the biosynthetic enzymes are typically found clustered together in the fungal genome, which is believed to facilitate their regulation and evolution. rsc.orgnih.gov Isosetoclavine arises from a specific transformation of an early tetracyclic intermediate, agroclavine (B1664434). apsnet.orgnih.gov

Precursor Compounds and Early Pathway Steps

The initial phase of the ergot alkaloid pathway establishes the foundational structure upon which all subsequent modifications are made. This involves the formation of key intermediates that serve as decision points for the direction of the synthesis.

The first committed and rate-limiting step in the biosynthesis of all ergot alkaloids is the prenylation of L-tryptophan at the C-4 position of the indole (B1671886) ring. rsc.orgresearchgate.net This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS), which transfers a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to L-tryptophan. nih.gov The product of this reaction is 4-(γ,γ)-dimethylallyltryptophan, commonly known as DMAT. apsnet.orgrsc.orgnih.gov The formation of DMAT is the defining step for the entire class of ergot alkaloids. apsnet.orgnih.gov Following its synthesis, DMAT undergoes N-methylation to yield N-methyl-DMAT, a subsequent step on the path to the first cyclized intermediates. rsc.orgresearchgate.net

Following the formation of N-methyl-DMAT, a series of oxidative reactions and cyclizations occur, catalyzed by the products of the easC and easE genes, leading to the formation of the first tricyclic intermediate, chanoclavine-I. rsc.orgasm.org This compound is then oxidized by a dehydrogenase (encoded by easD) to form chanoclavine-I-aldehyde. asm.orgresearchgate.net

Chanoclavine-I-aldehyde is a critical branch point in the ergot alkaloid pathway. rsc.orgresearchgate.netebi.ac.uk This intermediate stands at a metabolic crossroads, where its fate determines the class of ergot alkaloids that will be produced. rsc.orgrsc.org Depending on the enzymatic machinery present in a particular fungus, chanoclavine-I-aldehyde can be directed towards two distinct cyclization routes for forming the final D-ring of the ergoline skeleton:

One route leads to the formation of agroclavine , which has an unsaturated C8-C9 bond in the D-ring. This is typical for fungi in the Clavicipitaceae family, such as Claviceps purpurea. rsc.orgasm.org

The other route leads to festuclavine (B1196704) , which has a saturated D-ring. This pathway is characteristic of fungi like Aspergillus fumigatus. rsc.orgoup.com

Enzymatic Transformations Leading to this compound

The synthesis of this compound proceeds from agroclavine, placing it firmly within the branch of the pathway characteristic of Claviceps species. The specific enzymes involved catalyze the final crucial steps.

The conversion of the branch point intermediate chanoclavine-I-aldehyde to agroclavine is governed by a flavin-dependent oxidoreductase known as EasA, which belongs to the Old Yellow Enzyme (OYE) family. nih.govresearchgate.net The specific function of the EasA enzyme is a key determinant of the pathway's direction. nih.govnih.gov

In fungi that produce agroclavine and its derivatives (like this compound), the EasA enzyme functions as an isomerase. nih.govasm.org It catalyzes a temporary reduction of the C8-C9 double bond of chanoclavine-I-aldehyde, which allows for the necessary rotation and subsequent intramolecular cyclization to form the D-ring. nih.govnih.gov This is followed by a reoxidation of the same bond, resulting in the formation of agroclavine. nih.gov This isomerase activity is contrasted with the EasA version found in Aspergillus fumigatus, which acts only as a reductase, leading to the saturated D-ring of festuclavine. nih.govnih.gov Therefore, the isomerase function of the EasA Old Yellow Enzyme is essential for producing the direct precursor to this compound. asm.orgnih.gov

The final step in the biosynthesis of this compound is the oxidation of agroclavine. apsnet.orgnih.gov this compound and its diastereoisomer, setoclavine (B1252043), are formed through the direct oxidation of the agroclavine molecule. apsnet.orgasm.org This transformation is not typically catalyzed by the core ergot alkaloid synthesis (eas) gene cluster enzymes. Instead, this oxidation is carried out by peroxidases. apsnet.orgnih.govoup.com These peroxidases can be of fungal origin or may even be produced by a host plant that the fungus has infected. apsnet.orgoup.com For instance, feeding agroclavine to endophyte-free grasses has been shown to result in its conversion to setoclavine and this compound, demonstrating the role of plant-based enzymes in modifying the final ergot alkaloid profile. oup.com

Data Tables

Table 1: Key Enzymes in the

| Enzyme Name | Gene Name | Function in Pathway | Reference |

| Dimethylallyltryptophan Synthase | dmaW | Catalyzes the first committed step: the prenylation of L-tryptophan to form DMAT. | nih.gov |

| Chanoclavine-I Dehydrogenase | easD | Oxidizes chanoclavine-I to the key branch point intermediate, chanoclavine-I-aldehyde. | asm.org |

| Old Yellow Enzyme (Isomerase) | easA | Catalyzes the cyclization of chanoclavine-I-aldehyde to form agroclavine. | nih.govasm.orgnih.gov |

| Peroxidase | Not specified | Catalyzes the final oxidation of agroclavine to form this compound and setoclavine. | apsnet.orgoup.com |

Conversion of Agroclavine to Setoclavine and this compound

The transformation of agroclavine into its stereoisomers, setoclavine and this compound, is a critical branching point in the ergot alkaloid pathway. This conversion is primarily an oxidation reaction. maps.orgoup.com Peroxidases, both of fungal and plant origin, are key enzymes catalyzing this step. apsnet.orgnih.gov For instance, peroxidase-rich homogenates from various plants, including tomato and potato, can oxidize agroclavine to setoclavine and this compound in the presence of hydrogen peroxide. maps.org

The reaction is not limited to plants; over 100 species of filamentous fungi and other microorganisms like Streptomycetes and Nocardia are capable of this biotransformation. maps.org Some fungal strains, such as certain isolates of Claviceps purpurea, can produce setoclavines from agroclavine alongside other clavine alkaloids. maps.org Interestingly, while many enzymatic systems lack stereospecificity, the fungus Psilocybe semperviva demonstrates a degree of stereoselectivity, preferentially forming setoclavine. maps.org

This oxidation is also a key reaction observed in engineered fungal systems. When the easA gene from Claviceps purpurea is expressed in a modified Aspergillus fumigatus strain (which has had its own easA gene knocked out), there is a significant accumulation of agroclavine, which is then subsequently oxidized to setoclavine and its diastereomer, this compound. researchgate.netnih.govpsu.edu

Genetic Basis of this compound Biosynthesis

The production of this compound is deeply rooted in the genetic makeup of the producing fungus, specifically within a set of genes known as the ergot alkaloid synthesis (EAS) gene cluster.

Ergot Alkaloid Synthetase (EAS) Gene Clusters

The biosynthesis of all ergot alkaloids, including this compound, is orchestrated by a series of enzymes encoded by genes typically found together in a single location on the fungal chromosome, referred to as the Ergot Alkaloid Synthetase (EAS) gene cluster. mdpi.comnih.govcore.ac.uk In Claviceps purpurea, this cluster can contain between 12 to 14 genes. agrobiology.ru The core set of genes required to produce the foundational tetracyclic clavine structure includes dmaW, easF, easC, easE, easD, easA, and easG. apsnet.orgasm.org

The gene easA, which encodes a flavin-dependent oxidoreductase of the Old Yellow Enzyme (OYE) family, is particularly pivotal for the pathway branch leading to agroclavine, the direct precursor of this compound. researchgate.netnih.gov Functional differences in the EasA enzyme are a major determinant of the final ergot alkaloid profile. apsnet.org The C. purpurea version of EasA acts more like an isomerase, enabling the formation of the C8-C9 double bond found in agroclavine, which distinguishes it from the reductase activity seen in the A. fumigatus EasA that leads to festuclavine. apsnet.orgnih.gov The presence of other genes in the cluster, such as cloA (a cytochrome P450 monooxygenase), can further modify agroclavine to other compounds like lysergic acid. apsnet.org

Gene Recruitment, Duplication, and Neofunctionalization in Pathway Diversification

The vast diversity of ergot alkaloids observed in nature is a product of evolutionary processes acting on the EAS gene cluster. nih.gov Gene recruitment, duplication, and subsequent neofunctionalization (where a duplicated gene evolves a new function) are key mechanisms driving this diversification. nih.govrsc.org

The organization of the EAS cluster, often located near repetitive, transposon-rich regions at the ends of chromosomes, facilitates gene loss, duplication, and rearrangement. rsc.org This genetic plasticity allows fungi to evolve new biosynthetic capabilities. For example, the diversity of ergot alkaloids in C. purpurea is linked to sequence variations in the easH/lpsA region, which has undergone tandem duplication and recombination events. agrobiology.ru

Functional Genomics Approaches (e.g., Gene Knockout and Complementation Studies)

Functional genomics provides powerful tools to dissect the roles of individual genes in the this compound biosynthesis pathway. ebi.ac.uk Gene knockout and complementation experiments have been instrumental in confirming the function of specific EAS genes. nih.gov

A landmark study involved the knockout of the easA gene in Aspergillus fumigatus. researchgate.netnih.govpsu.edu This mutation blocked the pathway after the formation of chanoclavine-I-aldehyde, leading to its accumulation. researchgate.netnih.govresearchgate.net When this A. fumigatus ΔeasA mutant was "complemented" by introducing the easA gene from Claviceps purpurea, the fungus began to produce ergot alkaloids typical of Claviceps, namely agroclavine and its oxidation products, setoclavine and this compound. researchgate.netnih.govpsu.edu This experiment definitively demonstrated that the functional difference between the A. fumigatus and C. purpurea EasA enzymes is responsible for the divergence of their respective pathways. researchgate.net

Similar knockout studies have been performed for other EAS genes. Deletion of dmaW, which encodes the first committed step in the pathway, eliminates the production of all ergot alkaloids. nih.govuky.edu Knocking out easE (chanoclavine-I synthase) in C. purpurea leads to the accumulation of an earlier intermediate, N-methyl-dimethylallyltryptophan, and blocks the formation of all subsequent clavines. nih.gov These genetic manipulations allow researchers to confirm gene function and map the intricate steps of the biosynthetic network.

Table 1: Key Genes in this compound Biosynthesis and their Functions

| Gene | Encoded Enzyme | Function in Pathway | Organism of Study | Reference |

|---|---|---|---|---|

| dmaW | Dimethylallyltryptophan synthase | Catalyzes the first committed step: prenylation of tryptophan. | Neotyphodium sp., A. fumigatus | nih.govuky.edu |

| easE | Chanoclavine-I synthase | Catalyzes the formation of the first tricyclic intermediate, chanoclavine-I. | C. purpurea | nih.gov |

| easD | Chanoclavine-I dehydrogenase | Oxidizes chanoclavine-I to chanoclavine-I-aldehyde. | A. fumigatus | apsnet.org |

| easA | Old Yellow Enzyme (Flavin-dependent oxidoreductase) | Isomerization/reduction at C8-C9 of chanoclavine-I-aldehyde, determining the branch to agroclavine or festuclavine. | A. fumigatus, C. purpurea | apsnet.orgresearchgate.netnih.gov |

Bioconversion and Directed Biosynthesis Strategies for this compound

The enzymatic conversion of agroclavine to this compound can be harnessed for biotechnological production. Bioconversion strategies utilize whole microbial cells or isolated enzymes to perform specific chemical transformations on a supplied substrate. scispace.com Given that numerous fungi and even plant peroxidases can convert agroclavine to setoclavine and this compound, these systems present opportunities for bioproduction. maps.orgoup.comscispace.com For example, plant cell cultures with high peroxidase activity have been used to transform agroclavine into setoclavine and this compound on a semi-preparative scale. scispace.com

Directed biosynthesis is another strategy where the natural metabolic pathways of a microorganism are manipulated to produce desired compounds. scispace.com This can involve feeding the organism with modified precursors or genetically engineering the organism. rsc.orgnih.gov The complementation of the A. fumigatus ΔeasA mutant with the C. purpurea easA gene is a prime example of a directed biosynthesis strategy achieved through metabolic engineering. researchgate.netnih.govgoogle.com This engineered strain, when cultured, effectively becomes a factory for producing agroclavine, which is then naturally oxidized to this compound. nih.govpsu.edu Such synthetic biology approaches, combining genes from different organisms, offer a powerful method for producing specific ergot alkaloids like this compound. google.com

Research on Synthesis and Derivatization of Isosetoclavine

Total Synthesis Approaches to Isosetoclavine

The total synthesis of this compound has been achieved through various routes, often involving key intermediates and strategic bond formations to construct the complex ergoline (B1233604) ring system.

The first total synthesis of (+)-isosetoclavine was reported as part of a broader effort to synthesize clavine-type ergot alkaloids. clockss.orgresearchgate.netcrossref.org A key intermediate in this early work was (+)-9,10-didehydro-6-methylergolin-8-one, which was prepared from 4-bromo-Uhle's ketone. clockss.org This optically active intermediate, with a (5R)-configuration, served as a crucial starting point for accessing various ergot alkaloids. clockss.org The synthesis of (+)-isosetoclavine was achieved by reacting this key ketone intermediate with methyllithium (B1224462). clockss.org This reaction also yielded (+)-setoclavine. clockss.org While this reaction sequence had been previously performed on semi-synthetic ketone obtained from natural sources, this work represented the first total synthesis of these natural products. clockss.org

Prior to this, the synthesis of analogs of ergot alkaloids, including those of this compound, was undertaken to explore the structure-activity relationships of these pharmacologically active compounds. escholarship.org These early efforts highlighted the chemical challenges associated with constructing the ergoline skeleton and laid the groundwork for future total synthesis endeavors. escholarship.org The historical development of synthetic organic chemistry, from the early days to the eras of Woodward and Corey, provided the foundational principles and techniques that made the synthesis of complex natural products like this compound possible. scripps.edu

Modern synthetic efforts have focused on developing more efficient and selective methods for preparing this compound and its analogs. A stereoselective synthesis is a reaction in which one stereoisomer is formed preferentially over others. iupac.orgegrassbcollege.ac.in The development of enantioefficient syntheses has been a significant goal, aiming to produce a single enantiomer of the target molecule.

A notable advancement in the synthesis of clavine alkaloids involves the use of (+)-9,10-didehydro-6-methylergolin-8-one as a key intermediate. otka-palyazat.hu The synthesis of this intermediate in an optically active form has been a crucial step in the enantioefficient synthesis of several ergot alkaloids. otka-palyazat.humdma.ch The reaction of this ketone with methyllithium provides a direct route to (+)-isosetoclavine. clockss.org

Recent strategies in indole (B1671886) alkaloid synthesis have employed innovative methods such as photoredox catalysis to facilitate radical cascade reactions, enabling the collective synthesis of numerous monoterpene indole alkaloids. scu-yongqingroup.com While not directly applied to this compound in the provided information, these modern approaches highlight the ongoing evolution of synthetic strategies for this class of compounds.

The pivotal intermediate in the first total synthesis of (+)-isosetoclavine is (+)-9,10-didehydro-6-methylergolin-8-one. clockss.org This tetracyclic ketone contains the core ergoline ring structure and a crucial carbonyl group at the C-8 position, which serves as a handle for introducing the final methyl and hydroxyl groups.

The synthesis of this key intermediate begins with 4-bromo-Uhle's ketone. clockss.org Through a series of reactions, this starting material is converted into the optically active (+)-9,10-didehydro-6-methylergolin-8-one with a (5R)-configuration. clockss.org

The final step in the synthesis of (+)-isosetoclavine involves the reaction of this key intermediate with methyllithium. clockss.org This organometallic reagent attacks the carbonyl group at C-8, leading to the formation of a tertiary alcohol. The stereochemical outcome of this addition reaction yields both (+)-isosetoclavine and its epimer, (+)-setoclavine. clockss.org

Semi-synthetic Modifications and Analog Design

The exploration of this compound derivatives and analogs has been a significant area of research, driven by the desire to understand structure-activity relationships and to develop new compounds with potential therapeutic applications.

Researchers have prepared various derivatives of this compound to investigate the impact of structural modifications on biological activity. For instance, (-)-dihydrothis compound was synthesized via the catalytic hydrogenation of the double bond in ring D of (+)-9,10-didehydro-6-methylergolin-8-one to yield (-)-6-methylergolin-8-one, followed by a Grignard reaction with methylmagnesium iodide. clockss.org This work also led to the synthesis of an unnatural C/D-cis clavine derivative, (+)-8α-hydroxy-costaclavine. clockss.org

The synthesis of other clavine alkaloids, such as (±)-cycloclavine, has also been pursued, highlighting the ongoing interest in this family of natural products. researchgate.net The development of new synthetic routes to these complex molecules opens up possibilities for creating novel analogs. researchgate.net

The synthesis of indole alkaloids, a broad class of natural products that includes this compound, has been a fertile ground for the development of new synthetic methodologies. rsc.org Strategies often focus on the efficient construction of the indole or indoline (B122111) core, which is a common structural motif in these compounds. rsc.org

Modern approaches to indole alkaloid synthesis are diverse and include:

Oxidative Coupling Reactions: These methods enable the direct formation of carbon-carbon bonds, providing a powerful tool for constructing the core structures of indole alkaloids. rsc.org

Photoredox Catalysis: This strategy utilizes visible light to initiate radical cascade reactions, allowing for the rapid assembly of complex molecular architectures from simple precursors. scu-yongqingroup.com

Bioinspired Strategies: These approaches mimic biosynthetic pathways to achieve the synthesis of complex natural products. For example, the use of Pictet-Spengler reactions and enzymatic transformations has been employed in the synthesis of monoterpenoid indole alkaloids. researchgate.net

Enzymatic Synthesis and Biocatalysis

The enzymatic production of this compound, a clavine-type ergot alkaloid, primarily involves the biotransformation of its precursor, agroclavine (B1664434). This conversion is of significant interest as chemical synthesis methods are often inefficient, yielding complex and difficult-to-separate product mixtures. scispace.com Biocatalytic approaches, leveraging the high stereoselectivity and regional selectivity of enzymes, offer a more controlled and efficient alternative. maps.org

In Vitro Enzymatic Transformations of Ergoline Precursors

The direct enzymatic conversion of agroclavine to setoclavine (B1252043) and its diastereomer, this compound, has been demonstrated in cell-free extracts from Claviceps species SD 58. researchgate.net This transformation is an oxidative process. maps.org Studies have shown that enzymes with peroxidase activity are key mediators in the 8-oxidation of 8,9-ergolenes like agroclavine, which results in the formation of setoclavine and this compound. maps.orgnih.gov This oxidation is accompanied by a shift of the double bond to the 9,10-position. maps.org

Horseradish peroxidase has been specifically identified as capable of oxidizing agroclavine to produce both setoclavine and this compound. nih.gov This reaction highlights the potential of using isolated enzymes for the in vitro synthesis of these alkaloids. The enzymatic systems responsible for these conversions are not typically part of the primary ergot alkaloid biosynthesis pathway but rather represent secondary modifications. maps.org

Biotransformation Using Plant Cell Cultures Exhibiting Peroxidase Activity

Plant cell cultures with high peroxidase activity have proven effective in the biotransformation of ergoline precursors. scispace.comresearchgate.net When agroclavine is introduced to these cultures, it is converted into setoclavine and this compound, which can then be isolated from the culture media. scispace.comresearchgate.net This method has been successfully applied on a semi-preparative scale, demonstrating its potential for larger-scale production. scispace.comresearchgate.net

A wide variety of plant species and even microorganisms have been shown to catalyze this transformation. nih.gov For instance, numerous fungal and bacterial cultures, when supplied with agroclavine, will oxidize it to setoclavine and this compound. nih.gov This broad capability underscores the widespread presence of suitable peroxidase-like enzyme systems in nature. The use of plant cell cultures offers a contained and controllable environment for these biotransformations, avoiding the complexities of whole-plant cultivation. slideshare.netplantcelltechnology.comfao.org

Table 1: Examples of Biotransformation Systems for this compound Production

| Biocatalyst System | Precursor | Product(s) | Key Enzyme Type |

|---|---|---|---|

| Cell-free extracts (Claviceps sp. SD 58) | Agroclavine | Setoclavine, this compound | Unspecified oxidase/peroxidase researchgate.net |

| Horseradish Peroxidase | Agroclavine | Setoclavine, this compound | Peroxidase nih.gov |

| Plant Cell Cultures (e.g., Euphorbia calyptrata) | Agroclavine | Setoclavine, this compound | Peroxidase scispace.comresearchgate.net |

| Various Fungal & Bacterial Cultures | Agroclavine | Setoclavine, this compound | Peroxidase-like enzymes nih.gov |

| Genetically Modified Aspergillus fumigatus | Chanoclavine-I-aldehyde | Agroclavine, Setoclavine, this compound | Old Yellow Enzyme (from C. purpurea) nih.gov |

Chemoenzymatic Synthetic Strategies for Ergoline Scaffolds

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to construct complex molecules like ergoline alkaloids. nih.govresearchgate.nettandfonline.com This approach can be particularly useful for creating the core ergoline scaffold, which can then be further modified. While direct chemoenzymatic total synthesis of this compound is not extensively detailed, strategies for related ergoline structures provide a framework. These methods often involve the enzymatic resolution of key chiral intermediates or the use of enzymes for specific bond formations that are challenging to achieve through purely chemical means. researchgate.netscience.govscience.gov

For example, prenyltransferases are used in the chemoenzymatic synthesis of prenylated indole alkaloids, a key step in forming the ergoline ring system. nih.gov The development of efficient methods to access the functionalized tricyclic core of the ergoline skeleton is a critical step that can be facilitated by enzymatic catalysis. researchgate.net

Strategies for Manipulating Alkaloid Profiles in Producing Organisms through Genetic Modification and Directed Biosynthesis

Genetic modification and directed biosynthesis offer powerful tools to control and alter the production of specific ergot alkaloids, including this compound, in fungal hosts. wvu.edunih.gov

Genetic Modification:

The biosynthesis of ergot alkaloids is encoded by a cluster of genes (eas genes). wvu.edu By manipulating these genes, it is possible to alter the final alkaloid profile of an organism. A key example involves the easA gene, which encodes an Old Yellow Enzyme. The functional differences in this enzyme between Aspergillus fumigatus and Claviceps purpurea determine the divergence of their respective ergot alkaloid pathways. nih.govnih.gov

In a significant study, an A. fumigatus mutant with a disrupted easA gene was augmented with the easA homolog from C. purpurea. nih.govwvu.edu This genetic modification rerouted the biosynthetic pathway. Instead of producing its native fumigaclavines, the engineered A. fumigatus strain accumulated agroclavine and its oxidation products, setoclavine and this compound. nih.govwvu.eduresearchgate.net This demonstrates that introducing a single heterologous gene can be sufficient to produce a novel alkaloid profile. google.comasm.org This approach not only elucidates the function of biosynthetic genes but also provides a strategy for producing specific, desired alkaloids in a host organism that may be easier to cultivate than the native producer. asm.orgrsc.org

Directed Biosynthesis:

Directed biosynthesis involves feeding precursor analogues to a culture of an alkaloid-producing organism to generate novel derivatives. scispace.com While less specific for increasing this compound yield from its natural precursor, this technique is valuable for creating new ergoline compounds and for probing the substrate flexibility of the biosynthetic enzymes. scispace.com By understanding the genetic and enzymatic basis of alkaloid production, more targeted genetic engineering strategies can be designed to enhance the yield of specific compounds like this compound or to create strains that produce it as a primary end product. biofueljournal.comnih.govnih.gov

Mechanisms of Biological Activity and Molecular Interactions of Isosetoclavine

General Neurotransmitter Receptor Interactions of Ergot Alkaloids

Ergot alkaloids are known for their broad receptor-binding portfolio, which includes dopaminergic, serotonergic, and adrenergic receptors. researchpromo.comihs-headache.org Their interaction with these receptors can elicit a range of responses, acting as agonists, partial agonists, or antagonists, depending on the specific alkaloid, receptor subtype, and tissue. mdpi.comresearchgate.net This multifaceted activity complicates the precise prediction of their physiological effects.

Ergot alkaloids generally exhibit a significant affinity for dopamine (B1211576) receptors, particularly the D2 subtype. researchpromo.comnih.gov This interaction is the basis for the use of some ergot derivatives in the treatment of conditions like Parkinson's disease and hyperprolactinemia. researchpromo.com The binding of ergot alkaloids to D2 receptors can mimic the action of dopamine, often with high potency. researchpromo.comnih.gov For instance, bromocriptine, a well-studied ergot derivative, is a potent D2 agonist. frontiersin.org The affinity for dopamine receptors can be influenced by small structural modifications to the ergoline (B1233604) structure. nih.gov For example, the introduction of a bromine atom at the 2-position of ergocryptine significantly enhances its dopamine agonist activity. researchgate.net While specific binding data for isosetoclavine is scarce, as a clavine alkaloid, it is expected to share some affinity for dopaminergic receptors.

Table 1: Relative Potency of Various Ergot Alkaloids at Dopamine Receptors This table is illustrative and based on general findings in the literature. Specific Ki or IC50 values are often study-dependent.

| Compound | D1 Receptor Affinity | D2 Receptor Affinity | Primary Action at D2 |

| Bromocriptine | Antagonist | High (Agonist) | Agonist |

| Cabergoline | Low | Very High | Agonist |

| Pergolide | High | Very High | Agonist |

| Lisuride | Moderate | High | Agonist |

| Ergotamine | Moderate | High | Agonist |

Source: Compiled from multiple sources. frontiersin.orgjst.go.jp

The interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors is a hallmark of ergot alkaloids. researchpromo.comihs-headache.org They display affinity for a wide range of 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C. nih.govfrontiersin.org The nature of this interaction can be complex, with some compounds acting as agonists at certain subtypes and antagonists at others. frontiersin.org For example, ergotamine is a potent agonist at 5-HT1B/1D receptors, which contributes to its vasoconstrictive effects used in migraine treatment. ihs-headache.org Clavine alkaloids, in general, show moderate affinity for 5-HT2A receptors. nih.gov Some clavines can act as partial agonists or antagonists at these receptors. nih.gov Ergonovine, for example, demonstrates high affinity for multiple 5-HT1 and 5-HT2 subtypes. nih.gov

Ergot alkaloids also interact with adrenergic receptors, particularly α-adrenergic receptors. researchpromo.comoup.com This interaction is largely responsible for the vasoconstrictive properties of many of these compounds. oup.commdpi.com Peptide ergot alkaloids, such as ergotamine, typically show a high affinity for α-adrenoceptors. researchgate.netresearchgate.net The interaction can be one of partial agonism or antagonism, contributing to the complex vascular effects observed. researchpromo.com For instance, the contractile effects of some ergot alkaloids on vascular smooth muscle are mediated through α-adrenergic receptors. oup.com

In Vitro Studies on Cellular and Subcellular Effects (General Ergot Alkaloid Context)

In vitro studies have revealed that beyond receptor binding, ergot alkaloids can induce a range of cellular and subcellular effects. Recent investigations have demonstrated that some ergot alkaloids can induce cytotoxic effects and apoptosis in human cell lines, including cancer cells. researchgate.netacs.org These effects appear to be correlated with the accumulation of the alkaloids within the cells. researchgate.net For example, dihydroergocristine, an ergot alkaloid, has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells. iiarjournals.orgnih.gov These cytotoxic effects seem to be independent of their receptor-mediated actions, suggesting alternative mechanisms of action at the cellular level. researchgate.net The natural fluorescence of ergot alkaloids has been utilized to visualize their accumulation within cells. researchgate.netacs.org

Comparative Analysis of this compound's Interactions with Other Clavine Alkaloids

This compound belongs to the clavine class of ergot alkaloids, which are structurally simpler than the peptide alkaloids. psu.eduapsnet.org Clavine alkaloids, including this compound and its isomer setoclavine (B1252043), are derived from agroclavine (B1664434). apsnet.orgmaps.org Compared to lysergic acid derivatives, clavines often exhibit greater conformational flexibility, which may allow for more tunable receptor interactions. nih.gov

Studies on various clavine alkaloids have shown that they can possess different modes of action compared to serotonin itself. nih.gov For instance, investigations into naturally occurring clavine alkaloids revealed moderate affinity for 5-HT2A receptors and α1-adrenoceptors, with most displaying partial agonist activity. nih.gov Modifications to the clavine structure, such as N1-alkylation, can significantly alter receptor affinity and selectivity. nih.gov While detailed comparative binding studies that specifically include this compound are limited, it is known that setoclavine and this compound are oxidation products of agroclavine. maps.org

Molecular Modeling and Computational Chemistry for Receptor Binding Predictions

Molecular modeling and computational chemistry are powerful tools for predicting and understanding the interactions between ligands like this compound and their receptor targets. researchgate.netprotoqsar.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling can provide insights into the binding modes and affinities of molecules. protoqsar.commdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate the specific interactions that stabilize the complex. protoqsar.commdpi.com

Molecular Dynamics (MD) Simulations provide a view of the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the binding. nih.gov

Pharmacophore Modeling identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. protoqsar.com

These computational approaches can be used to compare the binding of different ergot alkaloids to a particular receptor, helping to explain differences in their pharmacological profiles. For instance, modeling can reveal why a small structural change, such as the stereochemistry at a particular carbon, can lead to a significant difference in receptor affinity or efficacy. researchgate.net Although specific molecular modeling studies on this compound are not widely published, these methods could be applied to predict its binding characteristics at various neurotransmitter receptors based on its known structure.

Methodological Considerations in Isosetoclavine Research

Challenges in Isolation and Purification from Natural Sources

The isolation and purification of isosetoclavine from natural sources present a significant challenge for researchers. Like many natural products, this compound is often found in low concentrations within complex biological matrices. frontiersin.org Fungi, particularly species within the Clavicipitaceae family, are the primary natural producers of this compound and other ergot alkaloids. nih.gov These fungi synthesize a diverse array of structurally related alkaloids, making the separation of a single compound like this compound a difficult task. nih.govmdpi.com

The initial step of solvent extraction requires careful selection of solvents to optimize the yield of clavine alkaloids while minimizing the co-extraction of interfering substances. frontiersin.orgpsu.edu Classical methods such as maceration, percolation, and Soxhlet extraction are often employed, with the choice of solvent polarity being a critical factor. frontiersin.org However, the crude extract obtained is a complex mixture that necessitates further purification.

Chromatographic techniques are indispensable for the isolation of this compound. frontiersin.org Techniques such as thin-layer chromatography (TLC) can be used for initial screening and fractionation. psu.edunih.gov For preparative separation, column chromatography is frequently utilized. A significant advancement in the separation of clavine alkaloids has been the application of pH-zone-refining centrifugal partition chromatography (CPC). cimap.res.in This technique has proven effective for the large-scale separation of alkaloids like lysergol (B1675761) and chanoclavine (B110796) from crude extracts and holds promise for the isolation of this compound. cimap.res.in

The inherent instability of some alkaloids, which can be sensitive to heat and light, adds another layer of complexity to the isolation process. cimap.res.in This necessitates gentle extraction and purification conditions to prevent degradation of the target compound.

Standardization of Analytical Protocols for Detection and Quantification

The accurate detection and quantification of this compound are crucial for research and potential applications. A variety of analytical methods can be employed, each with its own advantages and limitations. dissolutiontech.com The choice of method often depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. dissolutiontech.com

Spectrophotometric methods , such as UV-Visible spectroscopy, offer a relatively simple and cost-effective approach for quantification. researchgate.net However, their selectivity can be limited in complex mixtures containing other UV-absorbing compounds. researchgate.netFluorimetric detection can provide higher sensitivity and selectivity for naturally fluorescent compounds like many ergot alkaloids. dissolutiontech.comnih.gov

Chromatographic techniques are the methods of choice for the separation and quantification of this compound from complex mixtures. researchgate.net

High-Performance Liquid Chromatography (HPLC) is widely used due to its high resolution and sensitivity. researchgate.netnih.gov When coupled with detectors like UV, fluorescence (FLD), or mass spectrometry (MS), HPLC provides a powerful tool for alkaloid analysis. researchgate.netnih.gov FLD is often preferred over UV for ergot alkaloids due to its superior sensitivity and specificity. nih.gov

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is another sensitive technique for the analysis of volatile or semi-volatile compounds. researchgate.net However, it may require derivatization steps for non-volatile alkaloids. researchgate.net

Thin-Layer Chromatography (TLC) is a versatile technique for screening and semi-quantitative analysis. psu.edunih.gov

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. oiv.intloesungsfabrik.de These are typically determined based on the signal-to-noise ratio (S/N), with a commonly accepted S/N of 3:1 for LOD and 10:1 for LOQ. loesungsfabrik.de

Standardization of these analytical protocols is essential to ensure the reproducibility and comparability of results across different laboratories. This includes defining the extraction procedure, chromatographic conditions (e.g., column type, mobile phase, flow rate), and detector settings.

Strategies for Handling Structural Isomers and Diastereoisomers

A significant challenge in the analysis of clavine alkaloids, including this compound, is the presence of structural isomers and diastereoisomers. mdpi.com this compound is a diastereoisomer of setoclavine (B1252043). Ergot alkaloids can also undergo epimerization at the C-8 position, leading to the formation of "-inine" isomers which often have different biological activities. nih.govmdpi.com

The separation and distinct quantification of these isomers are critical. mdpi.comChromatographic methods , particularly HPLC, are the primary tools for resolving these closely related compounds. nih.gov The choice of chromatographic conditions, including the stationary phase and mobile phase composition, is crucial for achieving successful separation. nih.gov For instance, alkaline mobile phases are often preferred to maintain the stability of epimers and improve their separation. nih.gov

The formation of these isomers can be influenced by factors such as heat and pH, which can cause epimerization. nih.gov This necessitates careful sample handling and analysis conditions to prevent the interconversion of isomers during the analytical process. In some cases, a process of equilibration may be used, where the sample is incubated until an equilibrium between the epimers is reached, and then correction factors are applied for quantification. mdpi.com

Integration of Multi-Omics Data in Biosynthesis Research (e.g., Genomics and Enzymology)

Understanding the biosynthesis of this compound and other ergot alkaloids has been greatly advanced by the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This systems biology approach provides a comprehensive view of the metabolic pathways and the regulatory networks involved.

Genomics plays a fundamental role by identifying the gene clusters responsible for ergot alkaloid synthesis (EAS). nih.gov In many fungi, the genes encoding the biosynthetic enzymes are located together in a cluster. nih.govnih.gov Comparative genomics across different fungal species has revealed how gene gain, loss, and sequence changes have led to the vast diversity of ergot alkaloids. nih.gov

Enzymology , the study of the enzymes involved in the biosynthetic pathway, is crucial for elucidating the specific reactions that lead to the formation of this compound. karger.comtaylorfrancis.com Researchers have identified and characterized key enzymes such as oxidoreductases and synthetases that catalyze the various steps in the pathway. mdpi.commit.edu For instance, studies have focused on identifying the enzymes responsible for the cyclization reactions that form the characteristic ergoline (B1233604) ring structure. mit.edu

The integration of these "omics" fields allows researchers to connect the genetic information with the final chemical profile of the organism. For example, by analyzing the genome of a fungus, researchers can predict its potential to produce certain alkaloids. nih.gov This information can then be validated by analyzing the metabolome (the complete set of small-molecule chemicals) of the fungus under different conditions. This integrated approach is powerful for discovering new alkaloids, understanding their biosynthesis, and potentially engineering fungi for the enhanced production of specific compounds. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Isosetoclavine

Unraveling Undetermined Biosynthetic Steps

The biosynthesis of isosetoclavine is known to diverge from the central ergot alkaloid pathway. While it is established that this compound and its diastereomer, setoclavine (B1252043), are derived from the oxidation of agroclavine (B1664434), the precise enzymatic control of this conversion is not fully elucidated in all producing organisms. apsnet.orgnih.gov The transformation is generally attributed to the action of peroxidases, which can be of either fungal or plant origin. apsnet.org However, the specific identity and regulatory mechanisms of these peroxidases in many fungal species remain an area of active investigation.

Key undetermined aspects of this compound biosynthesis include:

Identification of Specific Peroxidases: While peroxidases are implicated, the exact enzymes responsible for the conversion of agroclavine to this compound in various fungal producers like Claviceps and Aspergillus species need to be identified and characterized. thieme-connect.comresearchgate.net

Stereoselectivity of the Oxidation: The enzymatic basis for the formation of the two diastereomers, this compound and setoclavine, from agroclavine is not well understood. Research is needed to determine whether this is a non-specific enzymatic oxidation or if specific enzymes control the stereochemical outcome.

Regulation of the Biosynthetic Branch: The metabolic cues and regulatory networks that channel agroclavine towards this compound production instead of further elaboration into more complex ergot alkaloids like lysergic acid are yet to be fully unraveled. oup.com

Engineering Fungal Strains for Enhanced or Novel this compound Production

Advances in fungal genetics and metabolic engineering have opened up possibilities for the controlled production of this compound. nih.gov The heterologous expression of ergot alkaloid biosynthesis genes in tractable fungal hosts like Aspergillus nidulans and the genetic manipulation of industrial strains such as Claviceps paspali are promising strategies. researchgate.netfrontiersin.orgresearchgate.net

A key approach involves the engineering of the ergot alkaloid pathway in Aspergillus fumigatus. This fungus typically produces festuclavine (B1196704) and fumigaclavines. However, by knocking out its native easA gene (encoding an old yellow enzyme) and introducing a functional easA homolog from Claviceps purpurea, the pathway can be redirected to produce agroclavine, which then serves as a precursor for this compound. asm.orgcore.ac.uk Further expression of genes like cloA, a P450 monooxygenase, can lead to the production of other ergot alkaloids, demonstrating the potential to create diverse production platforms. nih.govgoogle.comgoogle.com

Table 1: Engineered Fungal Strains for Clavine Alkaloid Production

| Host Organism | Genetic Modification | Resulting Products | Reference(s) |

| Aspergillus fumigatus | Knockout of endogenous easA gene; expression of C. purpurea easA | Accumulation of agroclavine, setoclavine, and this compound | asm.org |

| Aspergillus fumigatus | Knockout of easA; co-expression of Epichloë sp. Lp1 easA and cloA | Production of lysergic acid, with accumulation of agroclavine, setoclavine, and this compound | nih.govgoogle.comgoogle.com |

| Aspergillus nidulans | Heterologous expression of ergot alkaloid biosynthetic pathway genes | Production of various ergot alkaloids including agroclavine and festuclavine | researchgate.net |

| Claviceps paspali | Deletion of the lpsB gene | Construction of a lysergic acid-producing cell factory, demonstrating the potential for engineering clavine alkaloid pathways | frontiersin.org |

These genetic manipulation techniques offer the potential to create high-yielding strains for the sustainable production of this compound and its derivatives, which can facilitate further research and potential applications. nih.govmdpi.comnih.gov

Discovery of New Biological Activities through High-Throughput Screening and Mechanistic Studies

Ergot alkaloids as a class are known to interact with a variety of neurotransmitter receptors, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. scispace.com However, the specific biological activities of this compound are less well-characterized compared to other prominent ergot alkaloids. High-throughput screening (HTS) of this compound against diverse biological targets presents a significant opportunity to uncover novel therapeutic applications. bio-rad.comnih.govnih.gov

Future research in this area should focus on:

Systematic HTS Campaigns: Screening this compound against large libraries of receptors, enzymes, and cell-based assays to identify novel bioactivities. This could include assays for anticancer, antimicrobial, antiviral, and immunomodulatory effects. nih.govnih.gov

Mechanistic Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how this compound interacts with its molecular target. This could involve techniques such as X-ray crystallography of the ligand-receptor complex, computational modeling, and various biochemical and cellular assays to elucidate the mode of action. researchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs and their evaluation in biological assays will be essential for understanding the structural features required for activity and for optimizing potency and selectivity. scispace.com

While the biological activities of novel alkaloids produced in engineered strains are currently unknown, their structural similarities to compounds with known anti-inflammatory properties, for example, suggest promising avenues for investigation. asm.org

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics

The detection and quantification of this compound in complex matrices such as fungal cultures, plant tissues, and biological fluids require sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose. mdpi.com

Future advancements in analytical techniques for this compound will likely involve:

Enhanced Sensitivity for Trace Analysis: Developing LC-MS/MS methods with lower limits of detection and quantification to enable the analysis of trace amounts of this compound in various samples. nih.gov

Metabolomics and Metabolic Footprinting: Utilizing untargeted and targeted metabolomics approaches to gain a comprehensive understanding of the metabolic networks in this compound-producing fungi. researchgate.netcancer.govnih.govwikipedia.orgmdpi.com This can help in identifying bottlenecks in the biosynthetic pathway and in discovering novel related metabolites. jmb.or.krmdpi.com

High-Resolution Mass Spectrometry: Employing high-resolution mass spectrometry to accurately determine the elemental composition of this compound and its metabolites, aiding in their identification and structural elucidation.

Table 2: Advanced Analytical Techniques for this compound Research

| Technique | Application | Advantages | Reference(s) |

| LC-MS/MS | Quantification of this compound in fungal cultures and biological samples. | High sensitivity, specificity, and suitability for complex matrices. | mdpi.comnih.gov |

| High-Resolution MS | Accurate mass measurement for structural elucidation of novel alkaloids. | Provides elemental composition, aiding in the identification of unknown compounds. | mdpi.com |

| Metabolomics (LC-MS based) | Profiling of secondary metabolites in fungal strains to understand biosynthetic pathways and for chemotaxonomy. | Provides a global view of the metabolome, enabling the discovery of new compounds and metabolic pathways. | wikipedia.orgjmb.or.kr |

| Metabolic Footprinting (Exometabolomics) | Analysis of extracellular metabolites to understand the interaction of the fungus with its environment. | Non-invasive method to study the secretome and metabolic exchange. | wikipedia.org |

These advanced analytical methods will be instrumental in advancing our understanding of this compound from its biosynthesis to its biological effects.

Exploration of Novel Synthetic Pathways for this compound and its Analogs

The chemical synthesis of this compound and its analogs is crucial for confirming its structure, for providing material for biological testing, and for generating novel derivatives with potentially improved properties. The total synthesis of (+)-isosetoclavine has been achieved, providing a foundation for further synthetic explorations. researchgate.netlookchem.com

Future research in the synthesis of this compound could focus on:

Development of More Efficient and Scalable Synthetic Routes: Creating new synthetic strategies that are more concise and higher-yielding to facilitate the production of larger quantities of this compound. researchgate.net

Synthesis of Novel Analogs: Designing and synthesizing novel analogs of this compound with modifications at various positions of the ergoline (B1233604) scaffold to probe structure-activity relationships and develop compounds with new biological profiles. labmanager.comptfarm.plasianpubs.org This could involve the introduction of different functional groups or the alteration of the stereochemistry. researchgate.net

Bio-inspired Synthetic Approaches: Utilizing enzymatic or chemoenzymatic methods to mimic the natural biosynthetic pathway, potentially leading to more stereoselective and environmentally friendly syntheses. researchgate.net

The exploration of novel synthetic pathways will not only provide access to a wider range of clavine alkaloids but also stimulate the development of new synthetic methodologies in heterocyclic chemistry. tandfonline.comtandfonline.comacs.org

Q & A

Q. What are the optimal analytical techniques for characterizing Isosetoclavine’s purity and structural integrity?

Methodological Answer: To ensure accurate characterization, employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) identifies functional groups and stereochemistry, while High-Performance Liquid Chromatography (HPLC) quantifies purity. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For novel derivatives, X-ray crystallography provides definitive structural validation. Always cross-reference results with published data for known analogs and include detailed experimental protocols to ensure reproducibility .

Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?

Methodological Answer: Use accelerated stability studies under controlled pH, temperature, and light exposure to simulate physiological environments. Employ UV-Vis spectroscopy or HPLC to monitor degradation products over time. Include positive controls (e.g., structurally similar stable compounds) and negative controls (e.g., solvent-only samples). Statistical tools like ANOVA can identify significant degradation pathways, and Arrhenius equations predict shelf-life. Document all conditions rigorously to align with reproducibility standards .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of this compound across studies be systematically addressed?

Methodological Answer: Conduct a meta-analysis of existing data to identify variables causing discrepancies (e.g., assay protocols, cell lines, or dosage ranges). Replicate key studies under standardized conditions, controlling for confounding factors like solvent effects or batch-to-batch variability. Use dose-response curves and IC50/EC50 comparisons to quantify potency differences. If contradictions persist, employ orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays) to validate target specificity. Transparent reporting of negative results is critical .

Q. What methodologies are recommended for elucidating this compound’s structure-activity relationships (SAR) to guide derivative synthesis?

Methodological Answer: Combine computational and experimental approaches. Molecular docking or molecular dynamics simulations predict binding interactions with target proteins. Synthesize analogs with systematic modifications (e.g., methyl groups, halogen substitutions) and test their bioactivity in parallel. Use multivariate regression analysis to correlate structural features (e.g., logP, polar surface area) with activity. For validation, crystallize ligand-target complexes or perform surface plasmon resonance (SPR) to measure binding kinetics. Iterative refinement of hypotheses based on SAR data is essential .

Q. What strategies ensure robust statistical power in studies investigating this compound’s mechanism of action?

Methodological Answer: Predefine sample sizes using power analysis (e.g., G*Power software) to minimize Type I/II errors. For omics-based studies (transcriptomics, proteomics), apply false discovery rate (FDR) corrections. Use orthogonal validation methods (e.g., CRISPR knockdown for gene targets identified via RNA-seq). For in vivo models, randomize treatment groups and blind assessments to reduce bias. Share raw data and analysis pipelines in supplementary materials to facilitate peer scrutiny .

Data Analysis and Interpretation

Q. How can researchers differentiate between artifactual and genuine biological effects in this compound bioactivity assays?

Methodological Answer: Include multiple controls: vehicle controls (solvent-only), positive controls (known agonists/antagonists), and negative controls (inactive analogs). Perform counter-screens against unrelated targets to assess selectivity. Use label-free techniques (e.g., thermal shift assays) to confirm direct target engagement. For cell-based assays, monitor cytotoxicity concurrently to rule out nonspecific effects. Triangulate findings with orthogonal assays (e.g., genetic knockout models) .

Q. What frameworks are effective for integrating multi-omics data to study this compound’s polypharmacology?

Methodological Answer: Apply systems biology approaches, such as weighted gene co-expression network analysis (WGCNA) or pathway enrichment tools (DAVID, Metascape), to identify convergent signaling pathways. Use machine learning (e.g., random forests, neural networks) to predict off-target interactions from chemoproteomics data. Validate hypotheses with functional assays (e.g., siRNA silencing of hub genes). Publicly available databases (ChEMBL, PubChem) should be mined for cross-referencing .

Ethical and Reproducibility Considerations

Q. How can researchers preemptively address potential reproducibility issues in this compound synthesis protocols?

Methodological Answer: Document synthetic steps with granular detail, including reaction times, temperatures, and purification methods (e.g., column chromatography gradients). Share NMR raw data (FID files) and HPLC chromatograms in supplementary materials. Use open-source platforms like Zenodo to deposit synthetic protocols. Collaborate with independent labs for inter-laboratory validation, and report failed attempts to highlight critical procedural nuances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.